molecular formula C5H12N2O2S2 B12805937 3-((2-Aminoethyl)dithio)alanine CAS No. 30714-38-6

3-((2-Aminoethyl)dithio)alanine

Cat. No.: B12805937
CAS No.: 30714-38-6
M. Wt: 196.3 g/mol
InChI Key: WYQFVGPQTGCDJH-UHFFFAOYSA-N
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Description

3-((2-Aminoethyl)dithio)alanine is a non-proteinogenic amino acid derivative characterized by a disulfide (-S-S-) bridge linking the β-carbon of alanine to a 2-aminoethyl group. This structural motif confers unique redox-sensitive properties, making it relevant in drug delivery, biochemical probes, and enzyme inhibition studies.

Properties

CAS No.

30714-38-6

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-amino-3-(2-aminoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)

InChI Key

WYQFVGPQTGCDJH-UHFFFAOYSA-N

Canonical SMILES

C(CSSCC(C(=O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)dithio)alanine typically involves the reaction of alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a suitable solvent, such as water or ethanol, and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-((2-Aminoethyl)dithio)alanine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)dithio)alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Aminoethyl)dithio)alanine has a wide range of applications in scientific research:

    Chemistry: Used as a bifunctional linker in the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)dithio)alanine involves its ability to form disulfide bonds with other thiol-containing molecules. This property allows it to act as a cross-linking agent in proteins and peptides, thereby influencing their structure and function. The compound can also participate in redox reactions, affecting cellular redox homeostasis and signaling pathways .

Comparison with Similar Compounds

Thialysine (S-(2-Aminoethyl)-L-cysteine)

  • Structure : Features a thioether (-S-CH2CH2NH2) linkage instead of a disulfide.
  • Properties: Solubility: Highly water-soluble due to the charged amino group . Biological Role: Acts as a lysine analog, inhibiting lysine-specific enzymes and incorporation into proteins .
  • Key Difference: The thioether bond is chemically stable under physiological conditions, whereas the disulfide in 3-((2-Aminoethyl)dithio)alanine can undergo redox-driven cleavage, enabling applications in controlled release systems .

3-(2-Thienyl)-L-alanine

  • Structure : Substituted with a thiophene ring at the β-carbon.
  • Properties :
    • Solubility : Low aqueous solubility due to aromatic hydrophobicity .
    • Applications : Used in peptide engineering and fluorescent probes.
  • Contrast : Unlike the disulfide-linked compound, this derivative lacks redox sensitivity but enhances lipophilicity, improving membrane permeability .

3-(2-Naphthyl)-D-alanine

  • Structure : Contains a naphthyl group at the β-carbon.
  • Properties :
    • Molecular Weight : 215.25 g/mol .
    • Applications : Utilized in peptide-based drug design for aromatic stacking interactions.
  • Comparison: The bulky naphthyl group sterically hinders interactions compared to the flexible aminoethyl-dithio side chain, which may facilitate dynamic binding .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-((2-Aminoethyl)dithio)alanine and Analogs

Compound Molecular Weight (g/mol) Functional Groups Solubility Redox Activity
3-((2-Aminoethyl)dithio)alanine* ~208.3 (calculated) Disulfide, amine, carboxyl Moderate (polar) High
Thialysine hydrochloride 178.24 Thioether, amine, carboxyl High Low
3-(2-Thienyl)-L-alanine 171.21 Thiophene, amine, carboxyl Low None
3-(2-Naphthyl)-D-alanine 215.25 Naphthyl, amine, carboxyl Very low None

*Calculated based on structural formula.

Mechanistic Insights and Research Findings

  • Redox Sensitivity: The disulfide bond in 3-((2-Aminoethyl)dithio)alanine is cleavable under reducing environments (e.g., intracellular glutathione), enabling targeted drug release. This property is absent in thioether or aromatic analogs .
  • Enzyme Interactions: Thialysine’s thioether linkage mimics lysine’s ε-amino group, competitively inhibiting lysine decarboxylases. The disulfide variant may exhibit similar inhibition but with reversible binding due to bond lability .
  • Synthetic Challenges: Disulfide-containing compounds often require controlled oxidation steps, as seen in cysteine dimerization. Analogous methods may apply to 3-((2-Aminoethyl)dithio)alanine synthesis .

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